![molecular formula C39H31BrNO2PS B15205941 N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)
N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a sulfinyl group, and a diphenylphosphino group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the bromophenyl sulfinyl intermediate, followed by the introduction of the diphenylphosphino group through a series of reactions involving reagents such as phosphine ligands and catalysts. The final step involves the coupling of the intermediate with benzamide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The diphenylphosphino group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
Scientific Research Applications
N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The sulfinyl and phosphino groups play a crucial role in these interactions, contributing to the compound’s bioactivity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2R)-2-[®-(4-Chlorophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide
- N-[(1S,2R)-2-[®-(4-Fluorophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide
- N-[(1S,2R)-2-[®-(4-Methylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide
Uniqueness
N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide stands out due to the presence of the bromophenyl group, which imparts unique electronic and steric properties. This makes the compound particularly valuable in applications requiring specific reactivity and selectivity.
Properties
Molecular Formula |
C39H31BrNO2PS |
|---|---|
Molecular Weight |
688.6 g/mol |
IUPAC Name |
N-[(1S,2R)-2-(4-bromophenyl)sulfinyl-1,2-diphenylethyl]-2-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C39H31BrNO2PS/c40-31-25-27-34(28-26-31)45(43)38(30-17-7-2-8-18-30)37(29-15-5-1-6-16-29)41-39(42)35-23-13-14-24-36(35)44(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-28,37-38H,(H,41,42)/t37-,38+,45?/m0/s1 |
InChI Key |
BNYDLNNLKMZEIR-TWMQTRFGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)S(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)S(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one](/img/structure/B15205868.png)

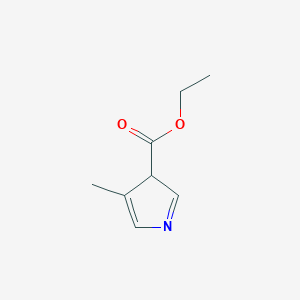
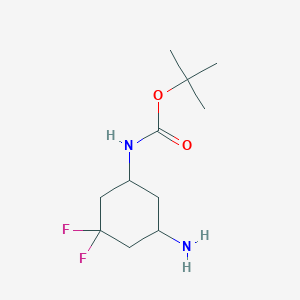
![Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B15205892.png)
![(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B15205893.png)
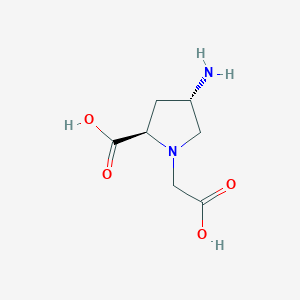
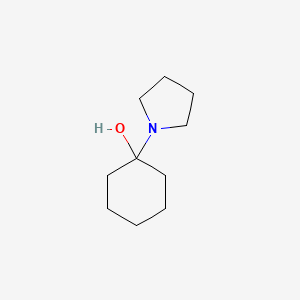

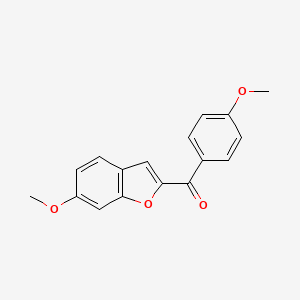
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)
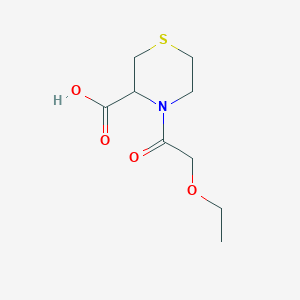
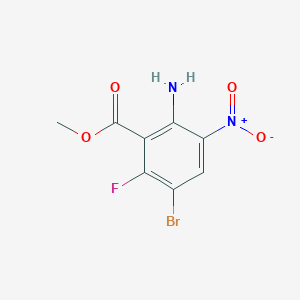
![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
